1,1,1,7-Tetrachloro-3,5-dimethyloctane is a chlorinated organic compound with the molecular formula and a molecular weight of 280.1 g/mol. This compound features a unique structure characterized by three asymmetrical carbon atoms and non-equivalent terminal groups, allowing it to exist in four diastereomeric racemic modifications. The IUPAC name reflects its complex arrangement of chlorine and methyl groups, which significantly influences its chemical behavior and reactivity .
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane typically involves the radical telomerization of propylene with carbon tetrachloride. This reaction can be catalyzed by transition metal compounds that influence the yield and distribution of diastereomers produced during the synthesis. The process highlights the importance of reaction conditions in determining the stereochemical outcomes of the synthesized product .
This compound finds applications primarily in research settings where its unique stereochemical properties are explored. It serves as a model compound for studying stereochemical behavior and reaction mechanisms in organic chemistry. Its chlorinated structure also makes it relevant for investigations into environmental chemistry and toxicology .
Several compounds share structural similarities with 1,1,1,7-tetrachloro-3,5-dimethyloctane:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,1,1,7-Tetrachloro-3,5-dimethyloctane | C10H18Cl4 | Four diastereomers; unique stereochemistry |
Tetrachloroethane | C2H2Cl4 | Simpler structure; less steric complexity |
Hexachlorocyclohexane | C6H6Cl6 | Known for biological activity; cyclic structure |
Trichloroethylene | C2HCl3 | Volatile; used as a solvent |
The uniqueness of 1,1,1,7-tetrachloro-3,5-dimethyloctane lies in its specific arrangement of chlorine and methyl groups that confer distinct reactivity and stereochemical properties compared to these similar compounds .